(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate
Description
(4-Methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate is a carbamate derivative characterized by a 4-methoxyphenylmethyl group linked to an (E)-configured styryl carbamate moiety with a 4-methylphenyl substituent. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 283.32 g/mol. The compound’s structure combines a methoxy group (electron-donating) and a methyl-substituted ethenyl chain, which influence its electronic and steric properties. Carbamates are widely studied for applications in agrochemicals and pharmaceuticals due to their stability and bioactivity .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14-3-5-15(6-4-14)11-12-19-18(20)22-13-16-7-9-17(21-2)10-8-16/h3-12H,13H2,1-2H3,(H,19,20)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBOUSFTLCPDNW-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CNC(=O)OCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact withEGFR and VEGFR-2 . These receptors play a crucial role in cell signaling pathways, particularly in cell growth and proliferation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (egfr and vegfr-2) by binding to their active sites, thereby inhibiting their activity. This interaction could lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation.
Biochemical Pathways
Given its potential interaction with egfr and vegfr-2, it may influence pathways related to cell growth, proliferation, and angiogenesis.
Pharmacokinetics
Compounds with similar structures have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that the compound may have good bioavailability.
Biological Activity
The compound (4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H19NO3
- IUPAC Name : (4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate
This structure contains a methoxy group, a methyl group on the phenyl ring, and a carbamate functional group, which are critical for its biological activity.
Carbamate compounds often act as inhibitors of cholinesterases, enzymes responsible for breaking down neurotransmitters such as acetylcholine. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to various physiological effects.
Inhibition Studies
Recent studies have shown that related carbamates exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:
- IC50 Values : Some derivatives demonstrated IC50 values ranging from 1.60 to 311.0 µM, indicating their effectiveness as cholinesterase inhibitors .
Anticancer Properties
Research has indicated that compounds with similar structures to (4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate exhibit significant anticancer properties. For example, studies have shown that specific derivatives can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 1.98 ± 1.22 |
| Compound B | A-431 | 1.61 ± 1.92 |
| Compound C | HT29 | <1.0 |
These findings suggest a promising avenue for the development of new anticancer agents based on the carbamate scaffold .
Neuroprotective Effects
In addition to anticancer activity, some studies have suggested that carbamates may possess neuroprotective effects due to their ability to modulate cholinergic signaling pathways. For instance, compounds exhibiting selective inhibition of AChE over BChE could lead to therapeutic strategies for neurodegenerative diseases like Alzheimer's .
Case Studies
- Case Study on Cytotoxicity : A study evaluating the cytotoxic effects of various carbamates on HepG2 liver cancer cells found that certain derivatives exhibited significant cytotoxicity with low IC50 values, indicating their potential as therapeutic agents .
- Molecular Docking Studies : Molecular docking analyses have revealed that the compound interacts favorably with the active sites of cholinesterases, suggesting a mechanism through which it may exert its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous carbamates:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., -OCH₃): The methoxy group in the target compound enhances solubility in polar solvents compared to chlorinated analogs (e.g., 4-chlorobenzyl derivatives) . Halogenation (e.g., -Cl): Chlorinated analogs exhibit higher lipophilicity, which may enhance bioavailability but raise environmental persistence concerns .
Synthetic Considerations :
- The target compound’s (E)-styryl group likely requires Heck coupling or Wittig reactions for stereoselective synthesis, whereas nitro-substituted analogs involve nitration steps .
- Chlorinated derivatives (e.g., 3,4-dichlorophenyl) may utilize electrophilic chlorination, introducing regioselectivity challenges .
Biological Implications: Carbamates with methyl or methoxy groups (e.g., target compound) are often explored as acetylcholine esterase inhibitors or insect growth regulators, akin to fenoxycarb (a known pesticide) . Chlorinated variants may exhibit broader-spectrum bioactivity but pose higher toxicity risks .
Stability and Reactivity: Nitro groups (as in C₁₅H₁₄N₂O₅) render compounds susceptible to reduction, whereas methoxy groups (target) offer greater oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
